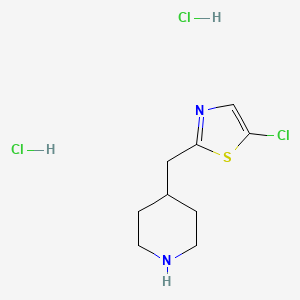

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a white to yellow powder or crystal . It has a molecular weight of 334.25 .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazides were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . For instance, the structure of “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” was characterized by spectral data .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a white to yellow powder or crystal . It has a molecular weight of 334.25 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Kinetic Studies in Thiadiazoles

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride has been involved in kinetic studies, particularly in reactions with nucleophilic agents. Alemagna, Bacchetti, and Beltrame (1968) investigated the kinetics of reactions involving thiadiazoles, highlighting the role of chlorine displacement by piperidine in ethanol and benzene environments (Alemagna, Bacchetti, & Beltrame, 1968).

Structure-Activity Relationships in Pyrazole Derivatives

The compound has also been studied in the context of structure-activity relationships of pyrazole derivatives. Lan et al. (1999) focused on identifying potent and selective cannabimimetic ligands, exploring the structural requirements for brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Ligand Binding to Human Dopamine Receptors

In studies involving human dopamine receptors, Rowley et al. (1997) identified a ligand with moderate affinity and selectivity for the human dopamine D4 (hD4) receptors, analyzing structure-activity relationships with respect to hD4 affinity and selectivity (Rowley et al., 1997).

Synthesis of Nonionic Surfactants

Abdelmajeid, Amine, and Hassan (2017) synthesized novel scaffolds involving Thiadiazolyl Piperidine and evaluated their antimicrobial activities. They also explored the physico-chemical and surface properties of synthesized non-ionic surfactants (Abdelmajeid, Amine, & Hassan, 2017).

Radioiodinated Ligand Binding

Gatley et al. (1996) investigated a 123I-labeled analog of the compound as a radioiodinated ligand that binds in vivo to mouse brain cannabinoid CB1 receptors. This study provided insights into the in vivo brain binding and potential applications in characterizing brain CB1 receptor binding (Gatley et al., 1996).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

It’s worth noting that piperidine derivatives can affect a wide range of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

Eigenschaften

IUPAC Name |

5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2S.2ClH/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLSTVPNGSCZDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC=C(S2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2383451.png)

![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2383458.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)

![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)

![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)